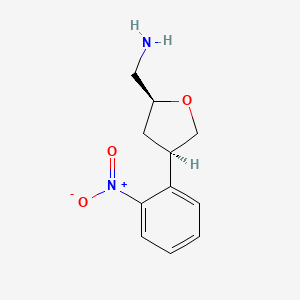
2-(Azetidin-3-yl)-5-bromopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-5-bromopyrazine is a heterocyclic compound that features both azetidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-bromopyrazine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the pyrazine ring.
Another method involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of inexpensive starting materials, minimal by-products, and environmentally friendly conditions are key considerations in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-bromopyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium hydroxide for base-catalyzed reactions . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-(Azetidin-3-yl)-5-bromopyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-5-bromopyrazine include:
Azetidine-2-carboxylic acid: An analogue of proline with interesting biological activities.
Oxetane derivatives: These compounds share structural similarities and are used in similar applications.
Pyrrole-substituted azetidinones: These compounds are important in medicinal chemistry and share similar synthetic routes.
Uniqueness
This compound is unique due to its combination of azetidine and pyrazine rings, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-bromopyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-7-4-10-6(3-11-7)5-1-9-2-5/h3-5,9H,1-2H2 |
InChI Key |
ANYZGQRHHOTBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)

![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B13333534.png)
![2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13333540.png)


![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13333561.png)


![11-Methyl-4-thia-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13333578.png)
